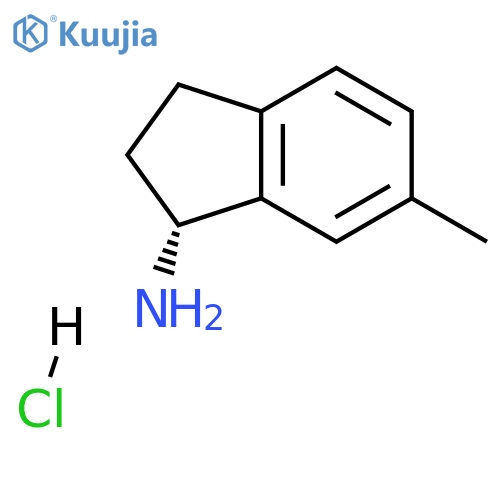

Cas no 730980-42-4 (1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)-)

1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)- 化学的及び物理的性質

名前と識別子

-

- 1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)-

- (R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE

- E79575

- 730980-42-4

- (R)-6-Methyl-2,3-dihydro-1h-inden-1-amine HCl

- BS-47517

- (1R)-6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

-

- インチ: 1S/C10H13N.ClH/c1-7-2-3-8-4-5-10(11)9(8)6-7;/h2-3,6,10H,4-5,11H2,1H3;1H/t10-;/m1./s1

- InChIKey: KEMDEHSGFBNQOZ-HNCPQSOCSA-N

- SMILES: [C@H]1(N)C2=C(C=CC(C)=C2)CC1.[H]Cl

計算された属性

- 精确分子量: 183.0814771g/mol

- 同位素质量: 183.0814771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共价键单元数量: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256997-250mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 250mg |

$335 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1256997-100mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 100mg |

$240 | 2024-06-05 | |

| 1PlusChem | 1P01XDCZ-250mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 250mg |

2024-04-21 | ||

| Aaron | AR01XDLB-100mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 100mg |

$248.00 | 2025-02-12 | |

| 1PlusChem | 1P01XDCZ-100mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 100mg |

2024-04-21 | ||

| eNovation Chemicals LLC | Y1256997-250mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 250mg |

$370 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1256997-250mg |

(R)-6-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

730980-42-4 | 95% | 250mg |

$370 | 2025-02-25 | |

| AstaTech | E79575-0.1/G |

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE |

730980-42-4 | 95% | 0.1/G |

$273 | 2023-01-06 | |

| AstaTech | E79575-0.25/G |

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE |

730980-42-4 | 95% | 0.25/G |

$546 | 2023-01-06 | |

| AstaTech | E79575-1/G |

(R)-6-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE |

730980-42-4 | 95% | 1/G |

$1092 | 2023-01-06 |

1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)- 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)-に関する追加情報

1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)- (CAS No. 730980-42-4)

The compound 1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)- (CAS No. 730980-42-4) is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and is characterized by its indenyl structure with a methyl substituent at the 6-position and an amine group at the 1-position. The hydrochloride salt form indicates that it exists as a protonated amine in this state, which is often preferred for stability and solubility in certain conditions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1H-inden-1-amine derivatives, including the CAS No. 730980-42-4 compound. Researchers have explored various methodologies to synthesize this compound, leveraging both traditional and modern techniques such as catalytic hydrogenation, Stille coupling, and asymmetric synthesis. These methods have not only improved the yield but also enhanced the enantiomeric purity of the product, making it highly suitable for applications in chiral drug development.

The CAS No. 730980-42-4 compound has garnered attention in the pharmaceutical industry due to its potential as a building block for complex molecules with bioactive properties. Its indenyl framework serves as a versatile platform for further functionalization, enabling the creation of diverse pharmacophores. For instance, studies have demonstrated that derivatives of this compound exhibit promising activity in inhibiting key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.

In addition to its pharmaceutical applications, (1R)-1H-indenyl systems have found utility in materials science. The unique electronic properties of these compounds make them candidates for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent research has focused on optimizing the electronic characteristics of these materials through strategic substitution patterns and crystal engineering.

The stereochemistry of (1R)-configuration plays a critical role in determining the biological activity and physical properties of this compound. Enantioselective synthesis methods have been developed to ensure high optical purity, which is essential for studying enantioselective interactions in biological systems. This has opened avenues for exploring the compound's role in chiral recognition processes and asymmetric catalysis.

From an analytical standpoint, the characterization of CAS No. 730980-42-4 has been enhanced by advanced spectroscopic techniques such as NMR and X-ray crystallography. These tools provide detailed insights into the molecular geometry and packing arrangements, which are crucial for understanding its physical and chemical behavior.

In conclusion, 1H-indenyl derivatives like CAS No. 730980-42-4 represent a valuable class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new synthetic pathways and functional applications for these molecules, underscoring their importance in contemporary chemical research.

730980-42-4 (1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride, (1R)-) Related Products

- 1248661-13-3(Ethyl 2-amino-5-fluoro-3-methoxybenzoate)

- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)

- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)

- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)

- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)

- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)

- 2253-38-5(Methyl fluoroisobutyrate)

- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)

- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)

- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)